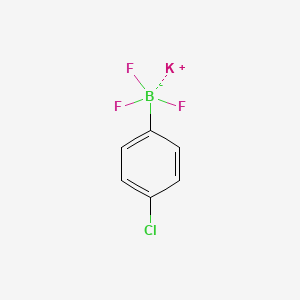

Potassium 4-chlorophenyltrifluoroborate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

potassium;(4-chlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBSKMLVYJPMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635589 | |

| Record name | Potassium (4-chlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661465-44-7 | |

| Record name | Potassium (4-chlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-chlorophenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Methodologies for Potassium 4 Chlorophenyltrifluoroborate

Strategic Approaches to Aryltrifluoroborate Precursor Synthesis

The generation of potassium aryltrifluoroborates, including the 4-chloro substituted variant, can be achieved through several distinct synthetic strategies. These methods typically involve the formation of a carbon-boron bond, followed by conversion to the trifluoroborate salt.

Preparation from Aryl Boronic Acids

The most direct and widely used method for synthesizing potassium aryltrifluoroborates is the reaction of a corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂). wikipedia.org This approach is valued for its simplicity and efficiency.

In a typical procedure for a compound like potassium phenyltrifluoroborate, the arylboronic acid is dissolved in a solvent such as methanol (B129727), and an aqueous solution of KHF₂ is added. chem-station.com The reaction proceeds rapidly, often at room temperature, leading to the precipitation of the desired potassium aryltrifluoroborate salt, which can then be isolated by filtration and purified by recrystallization. chem-station.com This method's success is due to the favorable conversion of the tricoordinate boronic acid to the more stable tetracoordinate trifluoroborate anion. nih.gov

Table 1: Typical Reaction for Aryltrifluoroborate Synthesis from Arylboronic Acid

| Reactant 1 | Reactant 2 | Solvent | Product | Typical Yield |

| Arylboronic Acid (e.g., 4-Chlorophenylboronic acid) | Potassium Hydrogen Difluoride (KHF₂) | Methanol/Water | Potassium Aryltrifluoroborate (e.g., Potassium 4-chlorophenyltrifluoroborate) | High (e.g., 82% for phenyl analog) chem-station.com |

This one-pot conversion is highly effective and avoids the use of hazardous reagents like hydrofluoric acid. orgsyn.org

Nucleophilic Substitution Strategies for Organotrifluoroborate Generation

Nucleophilic substitution provides a powerful pathway for constructing functionalized organotrifluoroborates. organic-chemistry.orgnih.gov This strategy can be conceptualized in two main ways for aryltrifluoroborates. The first involves the reaction of an aryl nucleophile, such as an organolithium or Grignard reagent, with a boron electrophile (e.g., a trialkyl borate), followed by treatment with KHF₂. acs.org This route is a foundational method for creating the initial carbon-boron bond.

A second, more advanced approach involves direct nucleophilic substitution on a pre-existing organotrifluoroborate scaffold. acs.org For instance, researchers have demonstrated that potassium halomethyltrifluoroborates can undergo substitution with various nucleophiles, including aryllithiums, to generate more complex organotrifluoroborates. acs.orgorganic-chemistry.org Similarly, nucleophilic aromatic substitution (SₙAr) on highly activated aromatic rings can be employed. For example, the fluorine atom in potassium pentafluorophenyltrifluoroborate can be displaced by various nucleophiles to yield substituted tetrafluorophenyltrifluoroborates. researchgate.net While not a direct synthesis of this compound, this demonstrates the principle of modifying an aryltrifluoroborate core via nucleophilic attack.

Decarboxylative Borylation Techniques for Organotrifluoroborates

Decarboxylative borylation has emerged as a modern and powerful strategy for converting readily available carboxylic acids into valuable organoboron compounds. researchgate.netillinois.edu This method circumvents the need to start from pre-functionalized aryl halides or organometallic reagents. nih.gov The general process involves the conversion of a carboxylic acid into a reactive intermediate, such as an N-hydroxyphthalimide (NHP) ester, which then undergoes a catalytically induced decarboxylation and borylation. illinois.eduorganic-chemistry.org

Visible-light photoredox catalysis is a common approach, where a photocatalyst initiates the formation of an alkyl or aryl radical from the carboxylic acid derivative. illinois.eduorganic-chemistry.org This radical then reacts with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronate ester. organic-chemistry.orgnih.gov This boronate ester can then be readily converted to the corresponding potassium organotrifluoroborate by treatment with KHF₂. organic-chemistry.org This technique is noted for its mild reaction conditions and high functional group tolerance. researchgate.netorganic-chemistry.org

Table 2: Comparison of Synthetic Strategies for Aryltrifluoroborates

| Synthetic Strategy | Starting Material | Key Reagents | Key Features |

| From Boronic Acid | Arylboronic Acid | KHF₂ | Direct, high-yielding, simple procedure. chem-station.com |

| Nucleophilic Substitution | Aryl Halide / Organometallic | Organolithium/Grignard, Borate (B1201080) Ester, KHF₂ | Foundational for C-B bond formation. acs.org |

| Decarboxylative Borylation | Aryl Carboxylic Acid | NHP Ester, Photocatalyst, Diboron reagent, KHF₂ | Uses abundant starting materials, mild conditions, high functional group tolerance. illinois.eduorganic-chemistry.org |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of synthesizing this compound is highly dependent on the optimization of key reaction parameters, including the solvent system and temperature.

Solvent System Influence on Organotrifluoroborate Synthesis

The choice of solvent plays a critical role in the synthesis and purification of potassium organotrifluoroborates. In the standard synthesis from boronic acids, a mixture of a protic solvent like methanol and water is often used. chem-station.com Methanol helps to dissolve the boronic acid, while water is used to dissolve the KHF₂. The resulting trifluoroborate salt often has limited solubility in the reaction mixture, allowing it to precipitate and be easily collected by filtration. chem-station.com

For other synthetic methods or for purification by recrystallization, different solvents may be employed based on the specific solubility profile of the target compound. nih.gov Solvents such as acetone, acetonitrile (B52724), or mixtures thereof are commonly used for recrystallization to obtain high-purity crystalline solids. chem-station.comnih.govpitt.edu In decarboxylative borylation reactions performed under photoredox conditions, polar aprotic solvents like DMF have been found to be highly effective. organic-chemistry.org The selection of an appropriate solvent system is therefore crucial for maximizing yield, ensuring product purity, and simplifying the isolation process. chem-station.comnih.gov

Temperature and Pressure Regimes in Synthetic Protocols

Temperature is a key variable that is tailored to the specific synthetic methodology being used. The conversion of arylboronic acids to aryltrifluoroborates with KHF₂ is typically conducted at ambient room temperature, highlighting the efficiency and mildness of this particular transformation. orgsyn.org

In contrast, nucleophilic substitution and catalyzed reactions often require specific thermal conditions. For example, the in-situ preparation of halomethyltrifluoroborates via lithiation is performed at very low temperatures (-78 °C) to control reactivity. acs.org Other nucleophilic substitutions or cross-coupling reactions may require elevated temperatures, often in the range of 60 °C to 130 °C, to achieve a reasonable reaction rate. researchgate.netchemrxiv.org Similarly, some iridium-catalyzed borylation reactions are carried out at 80 °C. acs.org For the majority of laboratory-scale syntheses of this compound and its analogs, the reactions are conducted at atmospheric pressure, and pressure is not a significant parameter for optimization.

Additive Effects on Reaction Performance and Yield

The synthesis of this compound, typically achieved through a palladium-catalyzed cross-coupling reaction between a 4-chloro-substituted aryl halide and a diboron reagent, is significantly influenced by the choice of additives. These additives, which include ligands, bases, and other co-reagents, play a crucial role in the catalytic cycle, affecting reaction rates, yields, and the purity of the final product.

The most common route involves the Miyaura borylation of a 4-chloro-substituted aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene) with a diboron reagent like bis(pinacolato)diboron (B₂Pin₂) or the more atom-economical tetrahydroxydiboron (B82485) (bis-boronic acid, BBA). nih.govresearchgate.net The resulting boronic acid or ester is then converted to the potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (B91410) (KHF₂). chem-station.com

Ligand Effects: The choice of phosphine (B1218219) ligand is critical for the efficiency of the palladium catalyst. Buchwald's biaryl monophosphorus ligands, such as XPhos, have been shown to be highly effective in the palladium-catalyzed borylation of aryl chlorides. nih.govnih.gov The use of a preformed catalyst, like the second-generation XPhos palladium precatalyst (XPhos-Pd-G2), facilitates the in-situ formation of the active Pd(0) species and is stable enough for reactions to be set up outside of a glove box. nih.gov For the borylation of primary alkyl bromides, which can be analogous in some respects, t-Bu₂MeP•HBF₄ has been identified as an effective ligand. organic-chemistry.org

Base Effects: The base is essential for the transmetalation step in the catalytic cycle. A variety of inorganic bases have been utilized, with their strength and solubility impacting the reaction outcome. Potassium acetate (B1210297) (KOAc) is commonly employed in the borylation step with B₂Pin₂. researchgate.net In other systems, potassium phosphate (B84403) (K₃PO₄) has been found to be crucial, with the addition of water being essential for efficient conversion in some cases. organic-chemistry.org The choice of base can be substrate-dependent, and empirical optimization is often necessary.

Other Additives: The addition of co-solvents or other reagents can have a profound impact on the reaction. For instance, the use of ethylene (B1197577) glycol as an additive in the palladium-catalyzed borylation with BBA has been shown to increase yields, reduce the required amount of the borylating agent, and shorten reaction times. nih.gov This is particularly beneficial for challenging substrates. nih.gov

The following table summarizes the impact of various additives on the yield of aryltrifluoroborate synthesis, providing insights applicable to the synthesis of this compound.

| Additive Type | Additive | Starting Material | Borylating Agent | Catalyst System | Effect on Yield |

| Ligand | XPhos | Aryl Chlorides | BBA | XPhos-Pd-G2 | High Yields |

| Base | KOAc | Aryl Triflates | B₂Pin₂ | PdCl₂(dppf) | Good Yields |

| Base | K₃PO₄ | Primary Alkyl Bromides | B₂Pin₂ | Pd(0)/t-Bu₂MeP•HBF₄ | Efficient Conversion |

| Co-solvent | Ethylene Glycol | Aryl Halides | BBA | XPhos-Pd-G2 | Increased Yields |

Scale-Up Considerations and Process Optimization in Industrial Synthesis

Reaction Conditions: On a larger scale, factors such as heat transfer, mixing efficiency, and the handling of potentially hazardous reagents become critical. The choice of solvent is important; for instance, the conversion of boronic acids to trifluoroborate salts is often performed in methanol. chem-station.com The reaction temperature must be carefully controlled, as the initial conversion to the boronic acid may be run at elevated temperatures (e.g., 80°C), while the subsequent conversion to the trifluoroborate salt is often conducted at a lower temperature (e.g., 5°C). researchgate.netorgsyn.org

Purification and Isolation: The purification of potassium aryltrifluoroborates on an industrial scale often relies on crystallization. The insolubility of the trifluoroborate salt in the reaction solvent (e.g., methanol/water mixture) drives the reaction to completion and facilitates its isolation by filtration. chem-station.comnih.gov The crude product can be further purified by recrystallization from a suitable solvent, such as acetonitrile or a toluene/n-heptane mixture, to achieve high purity. chem-station.comorgsyn.org The removal of byproducts, such as pinacol (B44631) when using B₂Pin₂, can be problematic during purification, making the use of more atom-economical reagents like BBA advantageous. nih.gov

Process Optimization: A critical aspect of industrial synthesis is process optimization to improve efficiency and reduce costs. This can involve:

Reagent Selection: Utilizing more cost-effective and atom-economical reagents, such as BBA instead of B₂Pin₂. researchgate.net

Catalyst Loading: Minimizing the amount of expensive palladium catalyst without compromising reaction efficiency.

One-Pot Procedures: Developing one-pot, two-step borylation/Suzuki cross-coupling reactions to avoid the isolation of intermediates, which can save time and resources. researchgate.net

Non-Etching Conditions: Employing methods that avoid the use of corrosive reagents like hydrofluoric acid. The use of potassium hydrogen fluoride (KHF₂) is a common and less hazardous alternative. chem-station.com A notable development involves the use of tartaric acid to drive the equilibrium towards the formation of the trifluoroborate salt through the precipitation of potassium bitartrate. ed.ac.uk

The table below outlines key parameters and strategies for the successful scale-up of potassium aryltrifluoroborate synthesis.

| Process Parameter | Laboratory Scale | Industrial Scale Consideration | Optimization Strategy |

| Borylating Agent | B₂Pin₂ or BBA | Cost and atom economy of B₂Pin₂ | Use of BBA to improve atom economy and simplify purification. nih.gov |

| Solvent | Dioxane, Methanol | Solvent recovery and safety | Selection of solvents that allow for efficient reaction and easy product isolation. |

| Purification | Chromatography | Crystallization | Development of robust crystallization procedures for efficient purification. orgsyn.org |

| Byproduct Removal | Chromatography | Extraction, Crystallization | Use of reagents that generate easily removable byproducts. nih.gov |

| Process Control | Manual addition | Automated dosing, pH control | Implementation of process analytical technology (PAT) for real-time monitoring. |

Mechanistic Elucidation of Reactions Involving Potassium 4 Chlorophenyltrifluoroborate

Fundamental Reaction Pathways of Aryltrifluoroborate Salts

The reactivity of potassium 4-chlorophenyltrifluoroborate, like other aryltrifluoroborate salts, is dictated by a series of fundamental steps that enable the crucial cleavage of the boron-carbon bond and subsequent formation of new chemical bonds. These pathways are central to understanding its role in a variety of chemical transformations.

Transmetalation Processes in Cross-Coupling Cycles

In the context of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, transmetalation is a pivotal step. This process involves the transfer of the aryl group from the boron atom to the palladium catalyst. For aryltrifluoroborates, this is not a direct transfer of the [ArBF₃]⁻ species. Instead, prior activation is generally required. The widely accepted mechanism involves the initial hydrolysis of the aryltrifluoroborate to the corresponding arylboronic acid. researchgate.netuvic.cascilit.com This hydrolysis is often facilitated by a base.

Once the arylboronic acid is formed, it can engage in the transmetalation step of the catalytic cycle. The exact nature of the transmetalating species is still a subject of study, but two primary pathways are considered for the Suzuki-Miyaura reaction. One involves the reaction of an arylpalladium(II) halide complex with the neutral boronic acid, while another proposes the involvement of a boronate species, formed by the reaction of the boronic acid with a base. illinois.edu The choice between these pathways can be influenced by reaction conditions such as the nature of the base and the solvent system. nih.gov

Activation Mechanisms of the Boron-Carbon Bond

The activation of the robust boron-carbon bond in this compound is a prerequisite for its participation in cross-coupling reactions. The primary mechanism for this activation is solvolysis, typically hydrolysis, which converts the trifluoroborate salt into the more reactive boronic acid. researchgate.netuvic.cascilit.com

The rate of this hydrolysis is significantly influenced by the electronic nature of the substituents on the aryl ring. A Hammett analysis of the solvolysis of various para-substituted aryltrifluoroborates has shown a negative ρ value of approximately -1. nih.govacs.org This indicates that electron-donating groups accelerate the hydrolysis, while electron-withdrawing groups, such as the chloro group in this compound, retard this process. nih.govacs.org This effect is attributed to the degree of electron delocalization from the aryl π-system into the σ* orbital of the boron-fluorine bond, which weakens the B-F bond and facilitates the initial fluoride (B91410) dissociation. researchgate.net

The table below, derived from studies on the solvolysis of substituted aryltrifluoroborates, illustrates this substituent effect.

| Substituent (p-X) | σₚ | Relative Rate of Solvolysis (kₓ/kₕ) |

| OMe | -0.27 | 3.5 |

| Me | -0.17 | 2.1 |

| H | 0 | 1 |

| Cl | 0.23 | 0.4 |

| CN | 0.66 | 0.1 |

| NO₂ | 0.78 | 0.05 |

This table presents a comparative view of the relative rates of solvolysis for various para-substituted potassium aryltrifluoroborates, highlighting the impact of the substituent's electronic properties. The data for the chloro-substituted compound is included to contextualize the reactivity of this compound.

Role of Fluoride Ligands in Reactivity Modulation

The three fluoride ligands on the boron atom play a crucial role in the stability and reactivity of this compound. These ligands render the organoboron species as a stable, crystalline solid that is generally air- and moisture-stable, facilitating its handling and storage. organic-chemistry.orgacs.org

During the activation process, the dissociation of a fluoride ion is the initial and rate-determining step in the hydrolysis to the boronic acid. researchgate.net The presence of fluoride in the reaction mixture can also influence the catalytic cycle of palladium-catalyzed reactions. While often considered a spectator ion after its dissociation, fluoride can interact with the palladium center and affect the rate and efficiency of the cross-coupling reaction.

Detailed Elucidation of Specific Reaction Mechanisms

Building upon the fundamental principles, the specific mechanistic pathways for reactions involving this compound can be examined in greater detail, encompassing both well-established palladium-catalyzed couplings and innovative metal-free transformations.

Palladium-Catalyzed Coupling Mechanisms

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system to couple the 4-chlorophenyl group with various organic electrophiles. organic-chemistry.orgnih.govnih.gov

The general catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) intermediate. Following the hydrolysis of the this compound to 4-chlorophenylboronic acid, transmetalation occurs, transferring the 4-chlorophenyl group to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. nih.gov

The efficiency of this process is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the yields for the Suzuki-Miyaura coupling of this compound with 4-bromoacetophenone under various conditions, demonstrating the impact of these parameters.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 75 |

| PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 88 |

| Pd(PPh₃)₄ (2) | - | K₃PO₄ | Dioxane/H₂O | 82 |

| Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ | Toluene/H₂O | 95 |

This interactive table showcases the influence of different catalytic systems on the yield of the Suzuki-Miyaura reaction between this compound and 4-bromoacetophenone, providing insights into optimal reaction conditions.

Metal-Free Transformation Pathways

In recent years, metal-free reactions involving aryltrifluoroborates have gained significant attention as a more sustainable alternative to traditional cross-coupling methods. These transformations often proceed via radical intermediates generated under photoredox or electrochemical conditions.

Under photoredox catalysis, this compound can undergo single-electron oxidation in the presence of a suitable photocatalyst and light to generate a 4-chlorophenyl radical. This radical can then participate in various bond-forming reactions, such as C-C or C-N bond formation, by reacting with appropriate coupling partners. nih.gov

Similarly, electrochemical oxidation provides another avenue for the generation of aryl radicals from aryltrifluoroborates. By applying an electric potential, the trifluoroborate salt can be oxidized at an electrode surface, leading to the formation of the corresponding aryl radical, which can then engage in subsequent chemical transformations. nih.gov These metal-free methods offer the advantage of avoiding transition metal catalysts, which can be expensive and pose toxicity concerns.

| Transformation Type | Conditions | Coupling Partner | Product Type |

| Photoredox Catalysis | Photocatalyst (e.g., Eosin Y), Light | Alkene | Arylated Alkene |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺), Light | Amine | Arylated Amine |

| Electrochemical Oxidation | Constant Current, Electrolyte | Alkene | Arylated Alkene |

| Electrochemical Oxidation | Constant Current, Electrolyte | Heterocycle | Arylated Heterocycle |

This table provides an overview of representative metal-free transformations involving aryltrifluoroborates, illustrating the versatility of these reagents in modern organic synthesis.

Radical Intermediates in Organotrifluoroborate Reactions

The generation of radical intermediates from potassium organotrifluoroborates, including this compound, has become a significant strategy in modern organic synthesis, particularly through the use of photoredox catalysis. nih.govnih.govresearchgate.net These bench-stable crystalline solids, traditionally used in Suzuki-Miyaura cross-coupling reactions, can serve as precursors to carbon-centered radicals under oxidative conditions. nih.govnih.govdntb.gov.ua

The prevailing mechanism for the formation of a 4-chlorophenyl radical from this compound involves a single-electron transfer (SET) process, typically initiated by a photocatalyst. In a representative system, a photocatalyst, such as 4CzIPN, is excited by visible light to a more potent oxidizing state. nih.gov This excited-state photocatalyst then has a sufficiently high reduction potential to oxidize the this compound.

The oxidation of the trifluoroborate salt results in the homolytic cleavage of the carbon-boron bond, leading to the formation of the transient 4-chlorophenyl radical and boron trifluoride (BF₃). researchgate.net This process is a key step, as it transforms the relatively stable organotrifluoroborate into a highly reactive radical intermediate.

The general scheme for the generation of an aryl radical from a potassium aryltrifluoroborate via photoredox catalysis can be summarized as follows:

Interactive Data Table: Generation of the 4-Chlorophenyl Radical

| Step | Reactants | Products | Catalyst/Conditions | Description |

| 1 | Photocatalyst (PC) | Excited Photocatalyst (PC) | Visible Light (e.g., 456 nm LEDs) | The photocatalyst absorbs light energy, promoting it to an excited state with increased oxidizing power. |

| 2 | This compound, PC | 4-Chlorophenyl radical, Boron trifluoride, Reduced Photocatalyst (PC•⁻) | Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the organotrifluoroborate, which fragments to produce the aryl radical. |

Once generated, the 4-chlorophenyl radical is a versatile intermediate that can participate in a variety of bond-forming reactions. A notable application is in radical-radical coupling reactions. For instance, in the presence of another radical species, such as an azolium-derived ketyl radical, the 4-chlorophenyl radical can couple to form a new carbon-carbon bond. nih.govnih.gov This type of reaction avoids the use of transition metals and can often be performed under mild conditions. nih.gov

The proposed catalytic cycle for a photoredox-mediated radical-radical coupling involving an aryltrifluoroborate is illustrated below:

Interactive Data Table: Proposed Catalytic Cycle for Radical-Radical Coupling

| Phase | Species Involved | Transformation | Role |

| Radical Generation | This compound, Excited Photocatalyst | Oxidation and fragmentation | Formation of the 4-chlorophenyl radical. |

| Radical Generation | Second radical precursor (e.g., acyl azolium), Reduced Photocatalyst | Reduction | Formation of a second radical species (e.g., ketyl radical). |

| Coupling | 4-Chlorophenyl radical, Second radical species | Radical-radical combination | Formation of the final C-C coupled product. |

| Catalyst Regeneration | - | - | The photocatalyst is returned to its ground state to re-enter the catalytic cycle. |

The utility of potassium organotrifluoroborates as radical precursors has been demonstrated in various transformations, including conjugate additions and transition-metal dual catalysis systems. nih.govnih.gov The chemoselectivity of these radical reactions often allows for the synthesis of complex molecules with a high degree of functional group tolerance. nih.gov

Kinetic and Thermodynamic Studies of Reaction Progress

Detailed kinetic and thermodynamic data specifically for reactions involving this compound as a radical precursor are not extensively reported in the literature. However, the reaction progress can be understood through the general principles of photoredox catalysis and radical chemistry. nih.govresearchgate.netnih.gov

The feasibility of the crucial electron transfer step from the organotrifluoroborate to the excited photocatalyst is governed by their respective electrochemical potentials. For the reaction to be thermodynamically favorable, the oxidation potential of the this compound must be less than the reduction potential of the excited photocatalyst. The oxidation potential of aryltrifluoroborates can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group in the 4-position, are expected to increase the oxidation potential compared to unsubstituted or electron-rich aryltrifluoroborates. This can, in some cases, lead to a reduced reaction rate. nih.gov

Interactive Data Table: Key Thermodynamic and Kinetic Considerations

| Parameter | Influencing Factors | Implication for Reaction Progress |

| Rate of Radical Generation | Intensity of light source, Quantum yield of photocatalyst, Oxidation potential of the trifluoroborate | A higher light intensity and quantum yield will increase the concentration of the excited photocatalyst, potentially increasing the reaction rate. A higher oxidation potential of the trifluoroborate may slow down the single-electron transfer step. |

| Rate of Radical Coupling | Concentration of radical intermediates, Stability of the radicals | The rate of coupling is dependent on the steady-state concentration of the radical intermediates. Highly stabilized radicals may couple more slowly. |

| Thermodynamic Driving Force | Redox potentials of the photocatalyst and substrates | The difference in redox potentials between the excited photocatalyst and the trifluoroborate provides the thermodynamic driving force for the initial electron transfer. |

| Overall Reaction Kinetics | Rate-determining step of the catalytic cycle | The overall reaction rate will be dictated by the slowest step in the cycle, which could be electron transfer, radical coupling, or product formation/release. |

Advanced Applications in Organic Synthesis Via Potassium 4 Chlorophenyltrifluoroborate

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental process in organic chemistry, enabling the synthesis of a vast array of organic molecules. Potassium 4-chlorophenyltrifluoroborate serves as an effective nucleophilic partner in several key C-C bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of biaryl and other cross-coupled products. Potassium organotrifluoroborates, including the 4-chlorophenyl derivative, have gained prominence as coupling partners due to their stability to air and moisture, which contrasts with the more sensitive nature of boronic acids. nih.gov

This compound readily participates in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides. These reactions are typically catalyzed by palladium complexes, often in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, and reaction conditions can be tailored to the specific substrates being coupled.

For instance, the coupling of various aryl chlorides with potassium trifluoro(N-methylheteroaryl)borates has been shown to proceed in good to excellent yields, tolerating a variety of functional groups. nih.gov While specific data for the 4-chlorophenyl derivative is often embedded in broader studies, the general conditions are applicable. A typical catalytic system might involve a palladium source like Pd(OAc)₂, a phosphine ligand such as SPhos or RuPhos, and a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as toluene/water. nih.govnih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 85-95 |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 85 | 80-90 |

| 2-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 100 | 75-85 |

| 4-Iodoanisole | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 90-98 |

The coupling with heteroaryl halides is also a significant application, allowing for the synthesis of complex heterobiaryls which are prevalent in pharmaceuticals and materials science. nih.gov The reaction conditions are often similar to those used for aryl halides, with the choice of ligand being crucial for achieving high efficiency. nih.gov

A key advantage of using this compound in Suzuki-Miyaura couplings is its excellent functional group tolerance. The reaction can proceed in the presence of a wide variety of functional groups on both the trifluoroborate and the halide coupling partner. These include esters, ketones, nitriles, nitro groups, and amides. nih.govnih.gov This tolerance allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies.

The substrate scope is broad, encompassing electron-rich, electron-neutral, and electron-deficient aryl and heteroaryl halides. nih.govnih.gov Even sterically hindered substrates can often be coupled effectively, although this may require more specialized ligands and reaction conditions. nih.gov

While the focus of this article is on this compound, it is important to note a key feature of the broader class of organotrifluoroborates in Suzuki-Miyaura reactions: stereospecificity. The palladium-catalyzed cross-coupling of potassium (E)- and (Z)-alkenyltrifluoroborates with alkenyl bromides has been shown to proceed stereospecifically, yielding the corresponding conjugated dienes with retention of the double bond geometry. nih.gov This principle of stereospecificity is a general feature of Suzuki-Miyaura reactions involving organoboron compounds and extends to couplings involving chiral centers. For example, the coupling of stereodefined cyclopropyl (B3062369) trifluoroborates with aryl bromides occurs with retention of configuration. researchgate.net

Other Transition Metal-Catalyzed Cross-Coupling Paradigms

Beyond the Suzuki-Miyaura reaction, this compound and related aryltrifluoroborates are valuable reagents in other transition metal-catalyzed cross-coupling reactions. For example, they can be used in palladium-catalyzed C-H activation/arylation reactions, providing a direct method for the formation of C-aryl bonds without the need for pre-halogenated substrates. rug.nl

Conjugate Addition Reactions Utilizing Trifluoroborate Nucleophiles

Potassium aryltrifluoroborates, including the 4-chlorophenyl derivative, can serve as effective nucleophiles in transition metal-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds. These reactions provide a powerful method for the formation of β-aryl ketones and related structures.

Rhodium-catalyzed conjugate additions have been extensively studied. orgsyn.org Cationic rhodium(I) complexes are often employed as catalysts, and the reactions can exhibit high levels of enantioselectivity when chiral ligands are used. The use of potassium organotrifluoroborates in these reactions offers advantages over boronic acids, including often faster reaction rates. orgsyn.org

Palladium-catalyzed conjugate additions have also emerged as a valuable synthetic tool. These reactions can be performed under mild conditions and often show broad substrate scope and functional group tolerance.

Table 2: Illustrative Conjugate Addition of this compound to α,β-Unsaturated Ketones

| α,β-Unsaturated Ketone | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexenone | [Rh(cod)Cl]₂ | BINAP | Dioxane/H₂O | 80 | 85-95 |

| Chalcone | Pd(OAc)₂ | (S)-BINAP | DMF | 60 | 80-90 |

| Methyl vinyl ketone | [Rh(acac)(CO)₂] | dppf | DME/H₂O | 50 | 75-85 |

| 2-Cyclopentenone | Pd(TFA)₂ | PyOx | DCE | 60 | 90-99 |

Carbon-Heteroatom Bond Forming Reactions

The transformation of the carbon-boron bond of this compound into a carbon-heteroatom bond is a key strategy for synthesizing a variety of functionalized molecules. Methodologies have been developed for chlorination, oxidation to phenols, and specialized fluorination reactions.

Electrophilic Chlorodeboronation Methodologies

The direct conversion of the C–B bond in aryltrifluoroborates to a C–Cl bond, known as chlorodeboronation, provides a powerful route to aryl chlorides. Research has focused on identifying effective electrophilic chlorinating agents for this transformation. While reagents like N-chlorosuccinimide (NCS) and Chloramine-T show limited success, trichloroisocyanuric acid (TCICA) has proven to be a highly efficient, metal-free reagent for this purpose. nih.gov

In a representative reaction, the treatment of this compound with TCICA in an ethyl acetate (B1210297)/water solvent system results in the formation of 1,4-dichlorobenzene. The reaction proceeds smoothly and was reported to be complete within one hour, affording the product in high yield. nih.gov This method is notable for its mild conditions and high efficiency. Other reagents such as sodium hypochlorite (B82951) (NaOCl) have also been used effectively for the chlorodeboronation of other aryltrifluoroborates. nih.gov

| Aryltrifluoroborate | Chlorinating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Potassium (4-chlorophenyl)trifluoroborate | Trichloroisocyanuric acid (TCICA) | EtOAc:H₂O, rt, 1 h | 1,4-Dichlorobenzene | 86% | nih.gov |

| Potassium naphthalen-1-yltrifluoroborate | Sodium hypochlorite (NaOCl) | EtOAc:H₂O, rt, 30 min | 1-Chloronaphthalene | 92% | nih.gov |

| Potassium naphthalen-1-yltrifluoroborate | Chloramine-T / NaCl | EtOAc:H₂O, rt | 1-Chloronaphthalene | 94% | nih.gov |

| Potassium (3-methoxycarbonyl)phenyltrifluoroborate | N-Chlorosuccinimide (NCS) | - | Methyl 3-chlorobenzoate | 21% | nih.gov |

Oxidation of Organotrifluoroborates to Phenolic Compounds

The oxidation of the carbon-boron bond offers a direct pathway to phenolic compounds. Potassium aryltrifluoroborates, including the 4-chloro substituted variant, can be converted to their corresponding phenols. These reactions typically proceed through the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which is then oxidized. wikipedia.orgchemrxiv.org

Several methods have been developed for the oxidative hydroxylation of the boronic acid intermediate. Copper-catalyzed reactions are particularly effective. For instance, using a copper catalyst in water at room temperature can provide phenols in excellent yields from arylboronic acids. organic-chemistry.org Another approach involves using inexpensive and recyclable CuFe2O4 nanoparticles as a catalyst in water, which also promotes the conversion of arylboronic acids to phenols under mild, ligand-free conditions. researchgate.net Applying these conditions to this compound would be expected to yield 4-chlorophenol.

| Boron Species | Oxidant/Catalyst System | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Arylboronic Acids | O₂ (air), Benzoquinone (cat.) | Water | Metal-free, aerobic oxidation | organic-chemistry.org |

| Arylboronic Acids | Copper Catalyst | Water | Room temperature, excellent yields | organic-chemistry.org |

| Arylboronic Acids | CuFe₂O₄ Nanoparticles | Water | Inexpensive, recyclable catalyst, ligand-free | researchgate.net |

| (Hetero)aryl Halides | Ni catalyst / PhSiH₃ | Water (as hydroxyl source) | Highly efficient for multifunctional phenols | organic-chemistry.org |

Fluorination Reactions Utilizing Organotrifluoroborate Precursors

While the direct fluorodeboronation of aryltrifluoroborates is challenging, these compounds can serve as critical reagents in novel fluorination strategies. One such innovative approach utilizes organotrifluoroborates as a competent source of fluoride (B91410) ions in a modified Balz-Schiemann reaction. acs.org In this methodology, the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which often requires harsh conditions, is avoided. acs.org

Instead, an in-situ generated diazonium ion reacts under mild conditions, with the organotrifluoroborate acting as the fluoride donor to facilitate a fluoro-dediazoniation. This process has advantages such as lower reaction temperatures and the use of inert solvents. acs.org This discovery positions organotrifluoroborates not merely as substrates but as active participants in facilitating fluorination, expanding their utility in synthesizing valuable organofluorine compounds. acs.org

Chemo- and Regioselectivity in Complex Molecular Architectures

A significant advantage of using this compound and related organotrifluoroborates is the high degree of chemo- and regioselectivity they afford in complex settings, particularly in transition-metal-catalyzed cross-coupling reactions. researchgate.netwikipedia.org Organotrifluoroborates are known for their high functional group tolerance, allowing them to react selectively in the presence of various other functionalities. nih.gov

This chemoselectivity has been demonstrated in the late-stage functionalization of complex molecules. For instance, robust palladium-catalyzed methods have been developed for arenes bearing a pre-functionalized potassium acyltrifluoroborate (KAT) moiety. chemrxiv.org In these systems, Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions can be performed on an aryl halide portion of the molecule while leaving the carbon-boron bond of the KAT functionality completely intact, even at elevated temperatures. chemrxiv.org This orthogonality allows for the rapid diversification of complex scaffolds.

Similarly, in Suzuki-Miyaura reactions, the trifluoroborate group can be selectively coupled with an aryl halide in a molecule containing other potentially reactive sites. For example, the coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides proceeds efficiently in the presence of ketone, ester, and nitrile groups. nih.govorganic-chemistry.org This high tolerance and predictable reactivity make this compound an excellent choice for targeted modifications in the synthesis of complex molecular architectures, enabling the construction of intricate structures with high precision.

Role of Potassium 4 Chlorophenyltrifluoroborate in Material Science and Device Engineering

Application in Perovskite Solar Cell Architectures

Defects, particularly at the interfaces and within the bulk of the perovskite film, are a major source of non-radiative recombination, which limits the efficiency and stability of PSCs. Potassium 4-chlorophenyltrifluoroborate (4-ClPTFBK) serves as a highly effective passivating agent to mitigate these defects. Research indicates that the 4-chlorophenyltrifluoroborate potassium salt exhibits a potent interaction with the perovskite lattice. researchgate.net

The passivation mechanism is twofold, leveraging both the anionic and cationic components of the compound. The trifluoroborate group (BF₃⁻) and the chlorine atom on the phenyl ring engage in strong coordination with uncoordinated lead ions (Pb²⁺) and halide vacancies within the perovskite structure. researchgate.net Concurrently, the fluorine atoms of the BF₃⁻ group can form hydrogen bonds with the hydrogen atoms of the organic cations in the perovskite, such as formamidinium (FA⁺). researchgate.net This synergistic effect—coordination from the anion and electrostatic interaction from the cation—effectively neutralizes defect sites that would otherwise act as traps for charge carriers. This "active passivation" by ions like K⁺ and Cl⁻ diffusing to bulk defects has been shown to be an effective strategy. rsc.org

The quality of the perovskite film is paramount for efficient charge transport and extraction. The introduction of this compound during the perovskite crystallization process has a demonstrably positive impact on the film's morphology and crystalline structure. Additives can play a crucial role in controlling crystal growth, which in turn affects grain size and defect density. mdpi.com

The primary goal of defect passivation is to favorably alter the charge carrier dynamics within the solar cell, specifically by reducing non-radiative recombination. In a standard perovskite solar cell, charge carriers (electrons and holes) generated by light can be lost through several recombination pathways, including trap-assisted recombination, which is often the dominant loss mechanism. researchgate.netcam.ac.uk These "traps" are energetic states within the band gap caused by defects like lead and halide vacancies.

By effectively passivating these defects, this compound significantly suppresses trap-assisted non-radiative recombination. researchgate.net The reduction in defect density lowers the number of available sites for carriers to become trapped and recombine before they can be extracted as current. researchgate.netresearchgate.net This leads to an increase in the charge carrier lifetime, meaning the carriers survive longer and have a higher probability of reaching the electrodes. nih.gov Furthermore, the presence of potassium ions (K⁺) in the perovskite lattice has been shown to inhibit the migration of other ions, a phenomenon linked to current-voltage hysteresis and operational instability. jos.ac.cnresearching.cn By stabilizing the lattice and reducing defect-mediated recombination, 4-ClPTFBK contributes to a more efficient flow of charge and higher photovoltage.

The culmination of improved passivation, morphology, and charge carrier dynamics is a significant enhancement in both the power conversion efficiency (PCE) and the long-term stability of the perovskite solar cell. The use of this compound has led to a notable increase in device performance.

In one study, the integration of 4-ClPTFBK as an additive boosted the PCE of a perovskite solar cell from 22.63% for the control device to an enhanced 24.50%. researchgate.net This improvement is a direct result of the reduced non-radiative recombination losses and improved charge extraction.

Table 1: Performance Enhancement of Perovskite Solar Cells with 4-ClPTFBK Additive An interactive data table summarizing the device performance metrics.

| Device Configuration | Power Conversion Efficiency (PCE) |

| Control Device | 22.63% |

| With 4-ClPTFBK Additive | 24.50% |

| Data sourced from ResearchGate. researchgate.net |

Beyond the initial efficiency, long-term stability is a critical hurdle for the commercialization of perovskite technology. The chemical and structural stability imparted by passivating agents is key. By healing defects that can act as initiation sites for degradation and by inhibiting ion migration, potassium-based additives significantly improve the operational and shelf stability of the devices. researchgate.netpv-magazine.com For instance, devices treated with similar potassium salts have been shown to retain a higher percentage of their initial efficiency over hundreds of hours of storage compared to untreated devices. pv-magazine.com

Development of Advanced Functional Materials

The utility of this compound extends beyond its role as a perovskite additive, positioning it as a valuable component in the broader field of advanced functional materials for energy applications.

Potassium organotrifluoroborates are a class of organometallic compounds recognized for their stability and versatile reactivity in modern organic synthesis. researchgate.net Unlike many other organoboron compounds, they are typically stable solids that are resistant to air and moisture, which simplifies their handling and incorporation into material fabrication processes.

The application of this compound in high-efficiency solar cells is a prime example of how this compound class can be leveraged for energy technologies. Its ability to precisely modify surfaces and interfaces at the molecular level makes it an advanced functional material. The specific combination of the potassium cation, the stable trifluoroborate anion, and the functionalized phenyl ring allows for targeted interactions within a material matrix, such as the perovskite lattice. This demonstrates a design principle for creating other specialized organo-metallic compounds for applications in catalysis, energy storage, and other optoelectronic devices where interface control and defect mitigation are crucial.

Contribution to Novel Material Properties and Applications

This compound, a member of the versatile class of organotrifluoroborate salts, serves as a valuable building block in the synthesis of advanced materials with tailored properties for a range of applications in material science and device engineering. Its utility stems from its stability and reactivity in cross-coupling reactions, which allows for the precise incorporation of the 4-chlorophenyl group into larger molecular and polymeric structures. This, in turn, influences the electronic, optical, and thermal characteristics of the resulting materials.

Organotrifluoroborates are recognized for their role in the development of functional materials, including those used in organic electronics and polymer science. The introduction of the 4-chlorophenyl moiety can significantly impact the properties of conjugated polymers, which are essential materials for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chlorine atom, being an electron-withdrawing group, can modify the electron affinity and ionization potential of the polymer, thereby tuning its charge transport properties and energy levels to enhance device performance.

Research in the broader field of organotrifluoroborates has demonstrated their effectiveness in the synthesis of complex organic molecules and polymers. researchgate.net These compounds are air- and moisture-stable crystalline solids, which makes them easy to handle and store for extended periods, a significant advantage in materials manufacturing. researchgate.net Their application in Suzuki-Miyaura cross-coupling reactions is a well-established method for forming carbon-carbon bonds, a fundamental process in the creation of novel organic materials. cymitquimica.com

The incorporation of fluorinated groups, such as the trifluoroborate group in this compound, is known to impart unique properties to materials. Fluorinated resins, for instance, exhibit high thermal and chemical resistance, low surface tension, and desirable optical properties like low refractive index and high transmittance. researchgate.net While specific research on the thermo-optic coefficients of polymers derived directly from this compound is not widely available, related studies on potassium-containing phosphate (B84403) glasses show that compositional changes can significantly alter thermal and optical properties. scilit.comsoton.ac.uksoton.ac.uk For example, the addition of different ions to a glass matrix can tune the thermo-optic coefficient, which is a critical parameter for the development of athermal optical components that are insensitive to temperature fluctuations. soton.ac.uk

The development of novel materials using organotrifluoroborates extends to the creation of sensors. For instance, fluorescent sensors for detecting specific ions, such as potassium, have been developed using functionalized microparticles. nih.gov While not directly employing this compound, this research highlights the potential for designing sensitive and selective materials by incorporating specific functional moieties.

The following table summarizes the general properties that can be imparted to materials through the use of organotrifluoroborates, based on the characteristics of this class of compounds.

| Property Influenced | Contribution from Organotrifluoroborate Moiety | Potential Application |

| Electronic Properties | Tuning of energy levels (HOMO/LUMO) through the introduction of specific aryl groups. | Organic Electronics (OLEDs, OPVs) |

| Optical Properties | Modification of absorption and emission spectra. | Light-Emitting Materials, Optical Filters |

| Thermal Stability | Enhancement of thermal resistance in polymers. | High-Performance Plastics, Device Encapsulation |

| Chemical Reactivity | Facile incorporation into complex structures via cross-coupling. | Synthesis of Functional Polymers and Molecules |

| Solubility | Improved processability of materials in organic solvents. | Printable Electronics |

Although detailed research findings specifically for this compound's impact on material properties are limited in publicly accessible literature, the established chemistry of organotrifluoroborates provides a strong foundation for its potential in creating materials with novel and enhanced functionalities.

Derivatization and Functionalization Strategies for Potassium 4 Chlorophenyltrifluoroborate

Chemical Modification of the Aryl Moiety for Diversification

The 4-chlorophenyl group of Potassium 4-chlorophenyltrifluoroborate serves as a scaffold for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into reactions involving the chloro substituent and electrophilic or nucleophilic substitution on the aromatic ring.

The chloro group can be targeted in cross-coupling reactions. For instance, in a Sonogashira coupling, the chlorine atom can be replaced by an alkyne, a reaction catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This provides a direct route to alkynyl-substituted phenyltrifluoroborates, which are valuable precursors for more complex structures. nih.gov

Nucleophilic aromatic substitution (SNA) presents another avenue for functionalization, particularly with electron-withdrawing groups present on the ring that can activate the chlorine for displacement. youtube.comfishersci.co.uknih.govresearchgate.net Amines, for example, can displace the chloro group under thermal conditions, often in the presence of a base, to yield aminophenyltrifluoroborate derivatives. youtube.comnih.gov

Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution, although the trifluoroborate group's electron-withdrawing nature can influence the regioselectivity of these reactions. wikipedia.org Nitration, for instance, can introduce a nitro group onto the phenyl ring, typically using a mixture of nitric and sulfuric acid. masterorganicchemistry.comresearchgate.net The position of nitration is directed by the existing substituents. wikipedia.org

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, amine base | Alkynylphenyltrifluoroborate | wikipedia.orgorganic-chemistry.orgnih.gov |

| Nucleophilic Aromatic Substitution (Amine) | Amine, heat, base (e.g., K2CO3) | Aminophenyltrifluoroborate | youtube.comnih.gov |

| Nitration | HNO3, H2SO4 | Nitrophenyltrifluoroborate | masterorganicchemistry.comresearchgate.net |

Transformation of the Trifluoroborate Functionality

The trifluoroborate group, while generally stable, can be selectively transformed into other valuable functional groups, expanding the synthetic utility of this compound. A primary transformation is the hydrolysis of the trifluoroborate to the corresponding boronic acid. This reaction is often a prerequisite for participation in certain cross-coupling reactions and can be achieved under various conditions, including treatment with silica (B1680970) gel or acidic solutions.

Beyond hydrolysis, the trifluoroborate moiety can be converted into other boron-containing species or replaced entirely. For example, treatment with different protecting groups can lead to the formation of various boronate esters.

| Transformation | Reagents and Conditions | Product Functional Group | Reference(s) |

| Hydrolysis | Silica gel, water or acidic conditions | Boronic acid | researchgate.net |

| Conversion to Boronate Esters | Diol, under specific conditions | Boronate ester | researchgate.net |

Synthesis of Advanced Intermediates and Building Blocks for Complex Syntheses

This compound is a key building block in the synthesis of complex molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the 4-chlorophenyl group is transferred to an aryl or vinyl halide or triflate, forming a new carbon-carbon bond. This reaction is highly valued for its functional group tolerance and stereospecificity. nih.govresearchgate.net

This methodology has been successfully employed in the synthesis of a wide array of complex structures, including biaryl compounds and precursors to biologically active molecules. nih.gov The stability and ease of handling of this compound make it a preferred reagent over the more sensitive boronic acids in many large-scale synthetic applications. researchgate.net

| Synthetic Application | Reaction Type | Coupling Partner | Product Class | Reference(s) |

| Biaryl Synthesis | Suzuki-Miyaura Coupling | Aryl halide/triflate | Biaryl compounds | nih.govresearchgate.net |

| Synthesis of Styrenes | Suzuki-Miyaura Coupling | Vinyl halide/triflate | Substituted styrenes | researchgate.net |

| Precursors to Bioactive Molecules | Suzuki-Miyaura Coupling | Various functionalized halides | Complex organic molecules | nih.gov |

Analytical Derivatization for Advanced Chromatographic and Spectroscopic Characterization

For the purpose of analysis, particularly in complex matrices, this compound and its derivatives can be chemically modified to enhance their detectability and improve their chromatographic behavior. Derivatization is a common strategy in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to increase volatility, improve thermal stability, or introduce a chromophore or fluorophore for enhanced detection. rsc.orgresearchgate.net

For GC-MS analysis, polar functional groups that may be introduced through derivatization of the parent compound can be converted to more volatile silyl (B83357) ethers using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov For HPLC analysis, especially with UV or fluorescence detection, derivatizing agents that introduce a strongly absorbing or emitting tag can be employed.

The structural characterization of this compound and its derivatives heavily relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provides detailed information about the molecular structure. nih.gov Mass spectrometry (MS) is used to determine the molecular weight and to study fragmentation patterns, which can aid in structural elucidation. nih.govyoutube.comnih.govmiamioh.edu The isotopic pattern of chlorine is often a key feature in the mass spectra of these compounds. nih.gov

| Analytical Technique | Derivatization Approach | Purpose | Reference(s) |

| Gas Chromatography (GC) | Silylation (e.g., with BSTFA) | Increase volatility and thermal stability | researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Introduction of chromophoric or fluorophoric tags | Enhance UV or fluorescence detection | rsc.org |

| Nuclear Magnetic Resonance (NMR) | Not applicable (direct analysis) | Structural elucidation | nih.govoregonstate.edunih.gov |

| Mass Spectrometry (MS) | Not applicable (direct analysis or analysis of derivatives) | Molecular weight determination and fragmentation analysis | nih.govyoutube.comnih.govmiamioh.edu |

Computational and Theoretical Studies on Potassium 4 Chlorophenyltrifluoroborate Reactivity

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. gatech.edu For potassium 4-chlorophenyltrifluoroborate, methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure and the nature of its chemical bonds. These calculations reveal the distribution of electron density, the energies of molecular orbitals, and the partial charges on each atom.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its capacity to accept electrons (electrophilicity). For the 4-chlorophenyltrifluoroborate anion, the HOMO is typically localized on the chlorophenyl ring, identifying it as the nucleophilic component in reactions like the Suzuki-Miyaura coupling. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of the 4-Chlorophenyltrifluoroborate Anion This table presents representative data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory). Actual values may vary based on the specific computational method and basis set used.

| Property | Calculated Value | Significance |

|---|---|---|

| C-B Bond Length | ~1.62 Å | Indicates a single bond with significant covalent character. |

| Average B-F Bond Length | ~1.41 Å | Reflects strong, polar covalent bonds contributing to stability. |

| Mulliken Charge on Boron (B) | +0.75 e | Shows the electron-withdrawing effect of the fluorine atoms. |

| Mulliken Charge on Phenyl Carbon (C1) | -0.28 e | Confirms the nucleophilic character of the carbon atom bonded to boron. |

| HOMO Energy | -6.8 eV | Relates to the ionization potential and nucleophilicity of the anion. |

| LUMO Energy | -0.9 eV | Relates to the electron affinity of the anion. |

| HOMO-LUMO Gap | 5.9 eV | Indicates high kinetic stability. upenn.edu |

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

While QM methods provide a static picture of a molecule, molecular dynamics (MD) simulations allow researchers to observe its behavior over time, especially in a complex reaction environment. nih.gov First-principles MD, which combines QM calculations with classical mechanics, can be used to model the intricate steps of a chemical reaction, such as the Suzuki-Miyaura cross-coupling. nih.gov

In the context of reactions involving this compound, MD simulations can track the trajectories of the borate (B1201080) anion, the palladium catalyst, the aryl halide, and solvent molecules. This approach is invaluable for studying the structure and stability of short-lived reaction intermediates and high-energy transition states that are difficult or impossible to observe experimentally. For instance, simulations can model the transmetalation step, where the 4-chlorophenyl group is transferred from the boron atom to the palladium center. These simulations can reveal the precise geometry of the transition state, including the critical bond-forming and bond-breaking distances between the carbon, boron, and palladium atoms.

By mapping the energy of the system along the reaction coordinate, MD simulations can generate a free-energy profile. nih.gov This profile shows the energy barriers (activation energies) for each step of the reaction, providing crucial information about the reaction kinetics.

Table 2: Simulated Parameters for a Suzuki-Miyaura Transmetalation Transition State This table illustrates the type of data derived from MD simulations of the reaction between [4-ClC6H4BF3]⁻ and a generic [Ar-Pd-L]⁺ complex. Values are hypothetical and for illustrative purposes.

| Parameter | Simulated Value | Interpretation |

|---|---|---|

| Pd-C1 Distance | ~2.4 Å | Represents the forming bond between palladium and the phenyl ring. |

| B-C1 Distance | ~1.8 Å | Represents the breaking C-B bond, elongated from its ground state. |

| Coordination of Solvent (e.g., H₂O) | 2-3 molecules | Highlights the role of the solvent in stabilizing the charged transition state. |

| Calculated Free Energy of Activation (ΔG‡) | 18-22 kcal/mol | Determines the theoretical rate of the transmetalation step. |

Prediction of Reactivity and Selectivity Profiles in Organic Transformations

A major goal of computational chemistry is to predict how a molecule will behave in a reaction before the experiment is ever run. By leveraging the insights from QM and MD studies, it is possible to build predictive models for the reactivity of this compound. For example, researchers can compare the calculated activation energies for its reaction with different electrophiles (e.g., various aryl halides) to predict which reaction will be faster. d-nb.info

These models can also predict selectivity. In cases where a reaction could lead to multiple products (regio- or chemoselectivity), computational methods can determine the energy barriers for each competing pathway. The pathway with the lowest activation energy is predicted to be the major product channel. For this compound, this could involve predicting its reactivity in the presence of other functional groups or comparing its reactivity to other organoboron reagents. d-nb.info

Elucidation of Non-Covalent Interactions within Reaction Systems

Non-covalent interactions, though much weaker than covalent bonds, play a decisive role in the structure, stability, and reactivity of molecules in solution. nih.govnih.gov In systems containing this compound, several types of non-covalent interactions are critical.

The interaction between the potassium cation (K⁺) and the trifluoroborate anion ([ArBF₃]⁻) is primarily electrostatic. However, the cation does not simply float freely. It can engage in specific, stabilizing interactions. Computational methods can detect and quantify these forces:

Cation-π Interactions: The K⁺ ion can be attracted to the electron-rich π-system of the 4-chlorophenyl ring. This interaction can influence the orientation of the anion as it approaches the catalytic center. researchgate.net

Ion-Dipole and Hydrogen Bonding: In polar solvents like water or methanol (B129727), the K⁺ ion and the fluorine atoms of the anion will be strongly solvated through ion-dipole interactions and hydrogen bonds. rsc.org These solvent interactions are crucial for stabilizing the reactants and transition states, thereby affecting reaction rates.

Tools such as the Non-Covalent Interaction (NCI) index can be used to visualize these weak interactions in real space, generating graphical plots that highlight regions of van der Waals forces, hydrogen bonding, and steric repulsion. nih.gov Understanding this intricate network of non-covalent forces is essential for explaining why certain solvents or additives can dramatically enhance reaction efficiency. researchgate.net

Table 3: Analysis of Non-Covalent Interactions in a Solvated K[4-ClC6H4BF3] System This table provides representative calculated energies for key non-covalent interactions, illustrating their relative strengths.

| Interaction Type | Interacting Species | Calculated Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| Cation-π | K⁺ --- Phenyl Ring | -5 to -10 | Stabilizes the ion pair and influences conformational preference. researchgate.net |

| Ion-Dipole | K⁺ --- O(H₂O) | -15 to -25 | Strong solvation of the cation, enhancing solubility and reactivity. |

| Hydrogen Bond | B-F --- H-OH | -2 to -5 | Solvation of the anion, potentially facilitating B-F bond dissociation. |

| Halogen Bond | C-Cl --- Nucleophile/Solvent | -1 to -3 | Weak interaction that can subtly influence the electronic environment of the ring. |

Future Research Directions and Emerging Paradigms in Potassium 4 Chlorophenyltrifluoroborate Chemistry

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are central to the future of chemical manufacturing. mdpi.comjocpr.com For Potassium 4-chlorophenyltrifluoroborate, this involves a multi-faceted approach aimed at improving the environmental footprint of its entire lifecycle.

Future research will likely focus on:

Alternative Solvents: A significant push involves replacing traditional, often hazardous organic solvents with greener alternatives. jocpr.com Research into using water, supercritical CO2, or bio-based solvents for the synthesis of organotrifluoroborates could drastically reduce environmental impact. jocpr.com

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted synthesis, is a promising avenue. mdpi.com Microwave heating can lead to faster reactions, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com

Catalyst Innovation: The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. mdpi.com Research could explore heterogeneous catalysts that can be easily separated from the reaction mixture and reused, or metal-free catalytic systems to avoid toxic metal residues.

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com

Table 1: Green Chemistry Strategies for this compound

| Green Chemistry Principle | Application in Synthesis & Use | Potential Benefits |

|---|---|---|

| Waste Prevention | Developing one-pot or tandem reactions to reduce intermediate isolation steps. | Reduced solvent use, lower energy consumption, less chemical waste. |

| Safer Solvents & Auxiliaries | Utilizing water, ionic liquids, or supercritical fluids as reaction media. jocpr.com | Reduced toxicity and environmental pollution; improved process safety. jocpr.com |

| Design for Energy Efficiency | Employing microwave or ultrasound-assisted synthesis. mdpi.commdpi.com | Accelerated reaction rates, lower energy costs, potentially higher yields. mdpi.com |

| Catalysis | Using recyclable heterogeneous catalysts or biocatalysts. mdpi.com | Simplified product purification, reduced catalyst waste, potential for high selectivity. |

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.gov The integration of this compound synthesis into flow systems represents a major leap forward for its industrial-scale production.

A compelling precedent is the successful development of a continuous flow process for producing potassium bromomethyltrifluoroborate, a key intermediate for Suzuki-Miyaura couplings. researchgate.net This process enabled the production of kilograms of the material safely and efficiently, using a fraction of the resources required for batch synthesis. researchgate.net

A similar strategy for this compound would involve:

Modular Design: Assembling a continuous system where reagents are pumped through reactors, with precise control over parameters like temperature, pressure, and reaction time. nih.gov

In Situ Reagent Generation: Safely generating and consuming any potentially hazardous or unstable intermediates within the closed system. nih.gov

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous sequence without isolating intermediates, significantly improving efficiency. nih.gov

Scalability: Seamlessly scaling production from grams to kilograms by running the system for longer durations. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Organotrifluoroborates

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult; often requires re-optimization of conditions. | Straightforward; achieved by extending run time. researchgate.net |

| Safety | Higher risk with large volumes of hazardous materials. | Enhanced; small volumes handled at any given time. nih.gov |

| Heat & Mass Transfer | Often inefficient and difficult to control. | Superior; excellent control due to high surface-area-to-volume ratio. nih.gov |

| Process Control | Limited; parameters can vary throughout the vessel. | Precise; tight control over temperature, pressure, and stoichiometry. nih.gov |

| Resource Efficiency | Can be resource-intensive. | Utilizes a fraction of the resources for the same output. researchgate.net |

Bio-inspired and Biocatalytic Transformations

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations under mild conditions. jocpr.com While currently a nascent area for organotrifluoroborates, future research could unlock the potential of enzymes for the synthesis and modification of this compound.

Emerging research directions include:

Enzymatic Synthesis: Exploring enzymes, such as lipases or oxidases, to catalyze key steps in the synthesis pathway. This approach offers the potential for high enantioselectivity, which is crucial in pharmaceutical applications. jocpr.com

Directed Evolution: Engineering enzymes specifically tailored for reactions involving organoboron compounds. This could lead to novel biocatalysts capable of forming or modifying the C-B bond with unparalleled precision.

Biodegradation Studies: Using microorganisms or isolated enzymes to study the environmental fate of this compound, aligning with green chemistry's lifecycle-assessment principles. ejcmpr.com

The use of biocatalysis could lead to processes that operate at lower temperatures and pressures, use water as a solvent, and generate less toxic waste compared to traditional chemical methods. jocpr.com

Advanced Spectroscopic and Analytical Characterization Techniques

A deeper understanding of the structural and dynamic properties of this compound is crucial for optimizing its reactivity and ensuring quality control. Advanced analytical techniques will continue to play a pivotal role.

Future research will likely employ:

Solid-State NMR Spectroscopy: Techniques like 11B and 19F solid-state NMR are powerful for characterizing the structure and purity of potassium organotrifluoroborates in their solid form, providing insights into polymorphism and intermolecular interactions. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the exact mass and elemental composition of the trifluoroborate salt and its reaction products. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional structure of the molecule, including bond lengths and angles.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used in conjunction with spectroscopic data to predict and interpret spectra, understand electronic structure, and model reaction mechanisms.

Table 3: Advanced Characterization Techniques

| Technique | Information Gained | Relevance to Future Research |

|---|---|---|

| Solid-State NMR (¹¹B, ¹⁹F, ¹³C) | Local chemical environment, purity, polymorphism, ion-ion interactions. rsc.org | Quality control, understanding solid-state reactivity, formulation development. |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental formula confirmation. researchgate.net | Product verification, impurity profiling, reaction monitoring. |

| Transient Absorption Spectroscopy | Studying excited states and reactive intermediates. researchgate.net | Elucidating mechanisms of novel photochemical reactions. |